Lipoamide-PEG11-Biotin
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Overview
Description
Lipoamide-PEG11-Biotin is a specialized biotinylated compound that combines lipoamide, a polyethylene glycol (PEG) linker, and biotin. Lipoamide is derived from lipoic acid and contains a disulfide bond, making it a versatile cofactor in various enzymatic reactions . The PEG11 linker enhances the solubility and flexibility of the compound, while biotin allows for strong binding to avidin and streptavidin proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lipoamide-PEG11-Biotin typically involves the following steps:
Activation of Lipoamide: Lipoamide is activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS) ester, to form an active ester intermediate.
PEGylation: The activated lipoamide is then reacted with a PEG11 linker, which contains a terminal amine group. This reaction forms a stable amide bond between the lipoamide and the PEG linker.
Biotinylation: The PEGylated lipoamide is further reacted with biotin, which is often activated with a maleimide group to facilitate the conjugation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lipoamide, PEG11 linker, and biotin are synthesized or procured.
Automated Reactors: The reactions are carried out in automated reactors to ensure precise control over reaction conditions, such as temperature, pH, and reaction time.
Purification: The final product is purified using techniques like chromatography to remove any impurities and ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Lipoamide-PEG11-Biotin undergoes various types of chemical reactions, including:
Oxidation and Reduction: The disulfide bond in lipoamide can be reduced to form free thiol groups, which can further participate in redox reactions.
Substitution: The amide and ester bonds in the compound can undergo substitution reactions with suitable nucleophiles.
Conjugation: The biotin moiety can form strong non-covalent interactions with avidin and streptavidin proteins.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce the disulfide bond in lipoamide.
Nucleophiles: Amine or thiol-containing compounds can be used for substitution reactions.
Conjugation Conditions: Biotinylation reactions are typically carried out at neutral pH (6.5-7.5) and room temperature.
Major Products
Reduced Lipoamide: Formed by the reduction of the disulfide bond.
Biotinylated Complexes: Formed by the conjugation of biotin with avidin or streptavidin.
Scientific Research Applications
Lipoamide-PEG11-Biotin has a wide range of applications in scientific research:
Chemistry: Used as a reagent for biotinylation and PEGylation of various molecules, enhancing their solubility and stability.
Biology: Employed in the study of protein-protein interactions, enzyme kinetics, and cellular signaling pathways.
Medicine: Utilized in drug delivery systems, diagnostic assays, and therapeutic applications due to its ability to form stable complexes with target proteins.
Industry: Applied in the development of biosensors, nanotechnology, and surface modification techniques
Mechanism of Action
Lipoamide-PEG11-Biotin exerts its effects through the following mechanisms:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, forming a stable complex that can be used for various applications.
Redox Reactions: The disulfide bond in lipoamide can undergo redox reactions, participating in cellular redox homeostasis.
PEGylation: The PEG11 linker enhances the solubility and stability of the compound, reducing aggregation and increasing bioavailability
Comparison with Similar Compounds
Similar Compounds
Amine-PEG11-Biotin: Contains a primary amine group instead of lipoamide, used for biotinylation and PEGylation.
Biotin-dPEG11-Lipoamide: Similar structure but with discrete PEG (dPEG) units, used for biotinylation of metal surfaces
Uniqueness
Lipoamide-PEG11-Biotin is unique due to its combination of lipoamide, PEG11 linker, and biotin, which provides a versatile tool for biotinylation, PEGylation, and redox reactions. Its ability to form stable complexes with target proteins and its enhanced solubility make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C42H78N4O14S3 |
---|---|
Molecular Weight |
959.3 g/mol |
IUPAC Name |
5-(dithiolan-3-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C42H78N4O14S3/c47-39(7-3-1-5-36-9-34-62-63-36)43-10-12-50-14-16-52-18-20-54-22-24-56-26-28-58-30-32-60-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-44-40(48)8-4-2-6-38-41-37(35-61-38)45-42(49)46-41/h36-38,41H,1-35H2,(H,43,47)(H,44,48)(H2,45,46,49) |
InChI Key |
LHDRNWLHXCGFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
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